molecular formula C10H15N3O2 B12629397 N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide CAS No. 919997-11-8

N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide

Cat. No.: B12629397
CAS No.: 919997-11-8
M. Wt: 209.24 g/mol
InChI Key: XDFAJRIDAIMJFL-UHFFFAOYSA-N
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Description

N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide is a chemical compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring, an ethyl chain, and a beta-alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with alpha-bromoketones under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via carbon-carbon bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of magnesium oxide nanoparticles as catalysts to synthesize pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in oxidative amidation reactions, where methylarenes are oxidized using TBHP in decane . Additionally, it can undergo aerobic oxidative carbon-nitrogen coupling reactions promoted by visible light .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include iodine, TBHP, and various catalysts such as magnesium oxide nanoparticles. The reaction conditions often involve mild temperatures and metal-free environments to ensure selective and efficient transformations.

Major Products Formed: The major products formed from the reactions of this compound include various amide derivatives and imidazopyridine compounds. These products are of interest due to their potential biological and therapeutic applications.

Scientific Research Applications

N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as a pharmacophore for the development of therapeutic agents targeting various diseases . In medicine, the compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent . In industry, it is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to therapeutic effects. For example, it may inhibit prolyl-4-hydroxylase activity, thereby affecting collagen synthesis and cellular functions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide include N-(pyridin-2-yl)amides, imidazo[1,2-a]pyridines, and pyrazolo[3,4-b]pyridines . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: this compound is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structural features enable it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and therapeutic applications.

Properties

CAS No.

919997-11-8

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N-hydroxy-3-(2-pyridin-2-ylethylamino)propanamide

InChI

InChI=1S/C10H15N3O2/c14-10(13-15)5-8-11-7-4-9-3-1-2-6-12-9/h1-3,6,11,15H,4-5,7-8H2,(H,13,14)

InChI Key

XDFAJRIDAIMJFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNCCC(=O)NO

Origin of Product

United States

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